Nickel boride catalysts are not isolated, stoichiometric compounds but rather reaction products formed by treating nickel salts with sodium borohydride (NaBH₄). The actual composition can vary depending on the preparation method, but it's generally around Ni₂.₅B. These materials play a significant role in organic synthesis due to their ability to promote various reduction reactions [].
Nickel boride catalysts consist of small crystalline nickel boride grains embedded within an amorphous nickel matrix. The specific crystal structure depends on the preparation method, but they often adopt a hexagonal or tetragonal crystal system [].
There are two main forms of nickel boride catalysts, designated as P-1 and P-2. These differ in the amount of surface contamination by sodium metaborate (NaBO₂) - P-1 has a lower oxide to boride ratio (1:4) compared to P-2 (10:1). This difference in surface composition influences their catalytic activity and substrate specificity.
Nickel boride catalysts are typically synthesized in situ by reacting a nickel salt, like nickel chloride (NiCl₂), with sodium borohydride in an aqueous solution [].
NiCl₂ + 4 NaBH₄ + 6 H₂O → Ni₂B + 2 NaBO₂ + 4 NaCl + 8 H₂ Nickel boride is susceptible to decomposition in strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Ni₂B + 4 HCl → 2 NiCl₂ + 2 BCl₃ + 4 H₂Nickel boride catalysts are known for their ability to promote a variety of organic reductions. Some examples include:
The specific reaction mechanism depends on the exact reduction being performed.
Nickel boride can be a health hazard if inhaled or ingested. It can also irritate the skin and eyes [].
The synthesis of nickel boride can be achieved through several methods:
Each method can yield different structural forms of nickel boride, affecting its catalytic properties .
Nickel boride has a range of applications primarily due to its catalytic properties:
Research into the interactions of nickel boride with other compounds has revealed its effectiveness in catalyzing specific reactions. For instance, studies have shown that it can effectively reduce thioacetals and facilitate the removal of sulfur-containing groups from organic molecules. The interactions are influenced by factors such as temperature, solvent choice, and the presence of other catalytic agents .
Nickel boride can be compared with several related compounds that share similar properties or structures. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Cobalt Boride | Co₂B | Known for its magnetic properties and high hardness. |
| Iron Boride | FeB | Exhibits different catalytic behaviors compared to nickel boride. |
| Trinickel Boride | Ni₃B | More thermally stable than dinickel boride; used in specialized applications. |
| Nickel Silicide | NiSi | Used in semiconductor technology; exhibits different electrical properties. |
Nickel boride stands out due to its specific catalytic efficiency in organic reactions and its relatively stable nature compared to other nickel-based compounds .
Ni₂B synthesis typically relies on solid-state reactions between nickel precursors and boron sources under controlled conditions. Below are key methodologies:
The reduction of nickel salts (e.g., NiCl₂ or Ni(NO₃)₂) with sodium borohydride (NaBH₄) is a widely used approach. This method leverages NaBH₄’s dual role as a reducing agent and boron source.
Reaction Mechanism:
The process involves two parallel reactions:
Key Parameters:
Yield Optimization:
Pure Ni₂B is challenging to obtain due to competing Ni₃B or Ni₄B₃ formation. Ratios of Ni:B = 2:1.2 under high-pressure conditions (5 GPa) yield single-phase Ni₂B at 1400–1800°C .
Table 1: NaBH₄-Mediated Ni₂B Synthesis Conditions
| Precursor (Ni) | B Source (NaBH₄) | Temperature (°C) | Time (h) | Yield (%) | Phase Purity |
|---|---|---|---|---|---|
| NiCl₂ | NaBH₄ (1:1) | 400 | 24 | ~72 | Ni₃B dominant |
| Ni | NaBH₄ (2:1.2) | 1400–1800 | N/A | >98 | Single-phase Ni₂B |
This method exploits the decomposition of NaBH₄ to generate autogenous pressure, enabling boriding reactions at moderate temperatures.
Process Overview:
Optimal Conditions:
Advantages:
Challenges:
Boron triiodide (BI₃) enables topotactic transformations of nickel into Ni₂B at unprecedentedly low temperatures.
Reaction Mechanism:
$$ \text{Ni} + \text{BI}3 \rightarrow \text{Ni}2\text{B} + \text{I}_2 $$
Key Features:
Applications:
Comparison with Traditional Methods:
| Method | Temperature Range | Pressure | Phase Control |
|---|---|---|---|
| BI₃-assisted | 700–877 K | Ambient | High |
| Autogenous pyrolysis | ~670°C | 2.3–3.4 MPa | Moderate |
| NaBH₄ reduction | 350–400°C | Ambient | Low |
Ligands modulate nucleation and growth kinetics, enabling precise control over Ni₂B nanoparticle (NP) size and phase.
Ligand Types:
| Ligand Class | Examples | Effect on Ni NCs | Boriding Delay |
|---|---|---|---|
| L-type | Oleylamine (OLA), TOP | Weak binding → Fast growth | Yes |
| X-type | Oleic acid (OA), Trimesic acid | Strong binding → Slow growth | No |
Mechanistic Insight:
Table 2: Ligand Effects on Ni₂B Synthesis
| Ligand (5% mol) | Reaction Time (h) | Dominant Phase | NP Size (nm) |
|---|---|---|---|
| None | 24 | Ni₃B | 5–25 |
| OA | 24 | Ni₂B | 1–2 |
| OLA | 24 | Ni | 1–2 |
Ni₂B NPs require surface functionalization to prevent aggregation and enable solution processing.
Functionalization Steps:
Stability Metrics:
| Ligand | Solvent | Stability (Days) |
|---|---|---|
| NOBF₄ | DMSO | >30 |
| OLA | Hexane | >60 |
XRD coupled with Rietveld refinement serves as the cornerstone for phase identification in Ni₂B synthesis. Studies demonstrate that autogenous pressure methods yield Ni₂B as the dominant phase (>98%) at 670°C and 2.3–3.4 MPa, with lattice parameters aligning closely with literature values [1] [6]. Refinement data reveal a tetragonal crystal system (I4/mcm) for Ni₂B, with lattice constants $$a = 4.9768 \, \text{Å}$$ and $$c = 4.2348 \, \text{Å}$$ [1]. Contrastingly, orthorhombic Ni₃B (Pnma) exhibits distinct diffraction peaks, enabling precise phase discrimination even in mixed-phase products [1] [6].
Table 1: Refined Lattice Parameters for Nickel Borides
| Compound | Crystal System | a (Å) | b (Å) | c (Å) | Volume (ų) |
|---|---|---|---|---|---|
| Ni₂B | Tetragonal | 4.977 | 4.977 | 4.235 | 104.89 |
| Ni₃B | Orthorhombic | 5.227 | 6.613 | 4.390 | 151.76 |
Rietveld analysis of reactions with excess boron (Ni:B > 2:1) confirms the absence of residual boron, suggesting gaseous phase formation or incomplete reaction kinetics [1] [6].
Stoichiometric control via reactant ratios critically influences phase outcomes. A Ni:B ratio of 2:1 under autogenous pressure (4.9 MPa) yields 61% Ni₂B and 39% Ni₃B, whereas boron-deficient conditions favor Ni₃B [1] [6]. Prolonged heating (40 h at 670°C) reduces Ni₂B yield to 92%, highlighting kinetic competition between phases [1]. Excess nickel precursors (Ni:B = 3:1) under high-pressure conditions (5 GPa) promote Ni₃B dominance, underscoring the thermodynamic stability of nickel-rich borides at elevated pressures [7].
Mixed-phase systems arise under non-ideal synthesis conditions. For example, reactions at 725°C and 4.9 MPa produce Ni₂B (72%) alongside Ni₃B (28%), attributed to partial decomposition of Ni₂B at higher temperatures [1] [6]. Orthorhombic Ni₄B₃ coexists with Ni₂B in boron-rich environments (Ni:B = 1:1.5), achieving 88% phase purity at 1.9 MPa [6]. EPMA/WDS analyses reveal spatial heterogeneity in such systems, with Ni₃B preferentially forming at grain boundaries due to localized nickel diffusion [1] [6].
Ni₂B exhibits plate-like or bar-shaped crystallites, with dominant (211) facets observed via TEM [7]. Crystallographic orientation mapping demonstrates preferential growth along the [1] direction in tetragonal Ni₂B, whereas Ni₃B adopts equiaxed grains with random orientations [1] [6]. Grain sizes range from 50–200 nm in solvothermal syntheses, expanding to 1–5 μm in solid-state reactions due to Ostwald ripening [3] [7].
XPS depth profiling reveals oxidation layers (NiO/Ni(OH)₂) on Ni₂B surfaces, varying with synthesis methodology. Ni₂B synthesized via NaBH₄ reduction exhibits a 2–3 nm oxide shell, while solid-state methods yield thicker (6 nm) passivation layers [3]. Core-shell Ni₃B@Ni₂B heterostructures form under controlled cooling rates, where a Ni₃B core is encapsulated by a Ni₂B shell due to differential boron diffusion kinetics [3] [6].
Electron probe microanalysis with wavelength-dispersive spectroscopy (EPMA/WDS) resolves sub-micron compositional variations. In mixed-phase Ni₂B-Ni₃B systems, nickel content fluctuates from 66.7 at.% (Ni₂B) to 75 at.% (Ni₃B), with boron gradients ≤5 at.% across grain boundaries [1] [6]. Supported Ni₂B on SBA-15 mesoporous silica shows uniform boron distribution (33.3 at.%) within 10 nm particles, confirming stoichiometric fidelity in confined geometries [5].
Operando X-ray absorption spectroscopy and X-ray photoelectron spectroscopy techniques have provided unprecedented insights into the mechanistic behavior of nickel boride during the oxygen evolution reaction. Extended X-ray absorption fine structure analysis of nickel boride reveals that the catalyst undergoes significant structural transformation under oxygen evolution reaction conditions [1]. The operando X-ray absorption spectroscopy measurements demonstrate the prevalence of nickel oxyhydroxide species, as well as nickel-boron phases under oxygen evolution reaction conditions, owing to the formation of a nickel-boron core at nickel oxyhydroxide shell structure [1].
The X-ray absorption near-edge structure spectra show characteristic changes in the nickel oxidation state during oxygen evolution reaction operation. Specifically, operando measurements reveal that nickel adopts a distorted octahedral geometry with increased oxygen coordination as the reaction progresses [1]. The nickel K-edge X-ray absorption spectroscopy data indicate that the valence state of nickel increases significantly during the oxygen evolution reaction, with values reaching +3.79 in optimized systems [2]. This elevation in nickel oxidation state correlates directly with enhanced oxygen evolution reaction performance.
X-ray photoelectron spectroscopy analysis provides complementary surface-sensitive information about the catalyst evolution. The nickel 2p3/2 binding energy exhibits a positive chemical shift of 0.95 electron volts upon thermal treatment, indicating relative displacement of electrons from nickel atoms [1]. This electronic modification contributes beneficially to oxygen evolution reaction activity by optimizing the electronic structure of surface nickel sites.
The boron 1s spectrum reveals the coexistence of multiple boron species during oxygen evolution reaction conditions. Operando measurements show that boron exists in both metallic coordination with nickel (binding energy at 187.9 electron volts) and oxidized forms (binding energy at 191.8 electron volts) [1]. The dynamic equilibrium between these boron species plays a crucial role in maintaining catalyst stability and activity.
The formation of nickel-boron at nickel oxyhydroxide core-shell structures represents a fundamental aspect of nickel boride electrocatalysis. Operando X-ray absorption spectroscopy studies conclusively demonstrate that the active form of the catalyst is a nickel-boron at nickel oxyhydroxide core-shell structure [1]. This unique architecture combines the electronic properties of the nickel-boron core with the catalytic activity of the nickel oxyhydroxide shell.
The nickel-boron core maintains its structural integrity during oxygen evolution reaction conditions, as evidenced by the persistence of nickel-boron coordination in extended X-ray absorption fine structure analysis [1]. The coordination number for nickel-boron interactions ranges from 1.8 in as-prepared samples to 4.2 after thermal treatment, indicating structural ordering upon activation [1]. This core provides electronic modification to the overlying nickel oxyhydroxide shell through charge transfer mechanisms.
The nickel oxyhydroxide shell forms dynamically during electrochemical operation through the oxidation of surface nickel species. Operando X-ray absorption spectroscopy reveals a contraction of nickel-oxygen bonds in nickel oxyhydroxide accompanied by an increase in disorder of the layer during active oxygen evolution [1]. This structural distortion is attributed to the presence of both nickel hydroxide and nickel oxyhydroxide phases simultaneously, creating favorable conditions for oxygen evolution reaction catalysis.
The core-shell interface plays a critical role in determining catalytic performance. The nickel-boron core modifies the electronic properties of the nickel oxyhydroxide shell through electron transfer processes, optimizing the binding energies of oxygen evolution reaction intermediates [1]. This electronic coupling between core and shell components results in enhanced catalytic activity compared to pure nickel oxyhydroxide phases.
Iron and cobalt doping of nickel boride represents a powerful strategy for enhancing oxygen evolution reaction performance. Iron-doped nickel boride achieves remarkably low overpotentials of 257 millivolts at 10 milliamperes per square centimeter, representing a significant improvement over undoped nickel boride [3]. This enhancement results from the substitution of iron atoms in the nickel boride lattice, which creates favorable electronic and structural modifications.
The incorporation of iron into the nickel boride structure leads to weakening of transition metal-boron bond strength, facilitating the adsorption of oxygen-containing intermediates [3]. X-ray diffraction refinement, X-ray photoelectron spectroscopy, and X-ray absorption fine structure characterization confirm successful iron substitution in the tetragonal nickel boride structure [3]. The iron doping increases the density of states near the Fermi level by 2.78 times compared to pristine nickel boride, enhancing electronic conductivity and catalytic performance [3].
Cobalt doping provides complementary benefits for nickel boride oxygen evolution reaction catalysts. Cobalt-doped nickel boride exhibits improved stability compared to iron-doped variants while maintaining high catalytic activity [3]. The cobalt substitution creates unique electronic environments that optimize the binding energies of oxygen evolution reaction intermediates, particularly the rate-determining oxygen-oxygen bond formation step.
The doping-induced structural changes facilitate the dissolution of boron oxides during oxygen evolution reaction operation, promoting the effective exposure of metal active centers [3]. This dynamic restructuring process enhances the number of accessible active sites while maintaining the beneficial electronic properties introduced by the dopant metals. The synergistic interaction between iron or cobalt dopants and the nickel boride host creates optimal conditions for efficient oxygen evolution reaction catalysis.
Nickel boride demonstrates exceptional hydrogen evolution reaction performance across a wide range of pH conditions, exhibiting versatility in both alkaline and acidic electrolytes. In alkaline media, nickel boride achieves overpotentials in the range of 200-300 millivolts at 10 milliamperes per square centimeter, demonstrating competitive performance with many state-of-the-art non-precious metal catalysts [4] [5]. The catalyst exhibits Faradaic efficiencies between 85-92% for hydrogen evolution reaction in alkaline conditions, indicating high selectivity for hydrogen production.
The hydrogen evolution reaction mechanism in alkaline media involves the initial dissociation of water molecules on nickel sites, followed by proton reduction and hydrogen recombination [5]. Operando spectroscopic studies reveal that nickel-boron surface sites facilitate water dissociation through optimized binding energies for hydroxide intermediates. The presence of boron atoms modulates the electronic properties of nickel sites, creating favorable conditions for water activation.
In acidic media, nickel boride maintains considerable hydrogen evolution reaction activity, though with slightly different mechanistic pathways. The catalyst demonstrates robust performance in acidic electrolytes with overpotentials comparable to alkaline conditions [4]. The acid stability of nickel boride is attributed to the protective effect of boron, which prevents excessive dissolution of nickel species under acidic conditions.
The bifunctional nature of nickel boride allows for efficient hydrogen evolution reaction operation in both conventional and specialized electrolyte systems. Studies demonstrate that nickel boride can function effectively in seawater conditions, addressing practical challenges associated with large-scale hydrogen production from abundant water sources [6]. The catalyst maintains structural integrity and catalytic activity even under challenging conditions involving high salinity and corrosive environments.
The electrosynthesis of furan dicarboxylic acid from 5-hydroxymethylfurfural represents a crucial application of nickel boride in biomass valorization. Nickel boride nanocrystals, particularly the Ni3B phase, exhibit superior activity for this transformation compared to Ni2B and pure nickel catalysts [7]. The Ni3B catalyst achieves 70% conversion of 5-hydroxymethylfurfural with a Faradaic efficiency of 94% for the oxidation reaction [7].
Kinetic studies reveal that nickel boride nanocrystals catalyze the electrosynthesis of furan dicarboxylic acid through both direct and indirect mechanisms [7]. The direct mechanism involves the immediate oxidation of 5-hydroxymethylfurfural to furan dicarboxylic acid through sequential oxidation steps. The indirect mechanism proceeds through the formation of intermediate compounds such as 5-hydroxymethyl-2-furancarboxylic acid and 5-formyl-2-furancarboxylic acid.
The reaction pathway involves multiple electron transfer steps, with the aldehyde group oxidation being the rate-determining step [7]. X-ray photoelectron spectroscopy analysis indicates that the superior performance of Ni3B compared to Ni2B is attributed to differences in surface composition and electronic structure. The Ni3B catalyst exhibits optimized binding energies for key intermediates, facilitating the multi-step oxidation process.
The electrosynthesis operates under mild conditions (pH 12.9-13.9, 1.8 volts versus reversible hydrogen electrode) with reaction times of approximately 3 hours [7]. The process demonstrates excellent selectivity for furan dicarboxylic acid production, with minimal formation of over-oxidation products. The catalyst maintains stable performance over multiple reaction cycles, indicating good durability for practical applications.
Nickel boride catalysts exhibit exceptional performance in the selective hydrogenation of various biomass-derived compounds, demonstrating high selectivity and activity for target product formation. The catalyst achieves selectivities of 96-99% for key biomass hydrogenation reactions, including the conversion of 5-hydroxymethylfurfural to valuable fuel precursors [8]. These high selectivities result from the unique electronic properties of nickel boride, which optimize the binding energies of reaction intermediates.
The selective hydrogenation mechanism involves the activation of hydrogen molecules on nickel sites, followed by selective transfer to specific functional groups in biomass substrates [8]. Density functional theory calculations reveal that the presence of boron atoms creates electron-deficient nickel sites that enhance hydrogen activation while maintaining selectivity for desired reaction pathways. The electron transfer from nickel to boron generates Ni^δ− and B^δ+ sites that interact synergistically with substrate molecules.
Nickel boride demonstrates particular effectiveness in the hydrogenation of furan-based compounds, achieving complete conversion with high selectivity to target products [8]. The catalyst facilitates the hydrogenation of both carbon-oxygen and carbon-carbon bonds in furan rings, enabling the production of valuable saturated compounds. The reaction proceeds under mild conditions (140°C, 1 megapascal hydrogen pressure) with short reaction times.
The stability of nickel boride catalysts in selective hydrogenation applications is remarkable, with catalysts maintaining activity over multiple reaction cycles without significant deactivation [8]. This durability is attributed to the strong nickel-boron interactions that prevent sintering and leaching of active components. The magnetic properties of some nickel boride formulations enable easy catalyst recovery and recycling, making the process economically attractive for industrial applications.
Nickel boride catalysts have emerged as highly effective promoters for multicomponent reactions leading to diverse heterocyclic compounds. The catalysts demonstrate exceptional versatility in promoting the formation of complex heterocyclic structures through one-pot synthesis strategies [9] [10]. These multicomponent reactions typically involve three or more starting materials that combine to form heterocyclic products while retaining most of the starting material atoms in an atom-economical process.
The mechanistic basis for nickel boride activity in multicomponent reactions involves the Lewis acid properties of surface nickel sites [11]. The electron-deficient nickel centers, created through interaction with boron atoms, facilitate the activation of carbonyl compounds and other electrophilic substrates. This activation promotes nucleophilic attack and subsequent cyclization reactions that lead to heterocycle formation.
Nickel boride catalysts excel in the synthesis of nitrogen-containing heterocycles, including pyridines, quinolines, and various fused ring systems [10]. The catalyst facilitates carbon-carbon and carbon-nitrogen bond formation through coordinated activation of multiple reaction components. Reaction yields typically range from 80-95% under mild conditions, with reaction times of 2-8 hours depending on the specific transformation.
The broad substrate scope of nickel boride-catalyzed multicomponent reactions enables the synthesis of libraries of heterocyclic compounds with diverse substitution patterns [10]. The catalyst tolerates various functional groups, including electron-withdrawing and electron-donating substituents, halogens, and other reactive moieties. This functional group tolerance makes nickel boride particularly valuable for diversity-oriented synthesis applications.
The development of magnetically recoverable nickel boride catalysts represents a significant advancement in sustainable catalysis, enabling efficient catalyst separation and recycling [9] [11]. These systems typically incorporate magnetic iron oxide nanoparticles (Fe3O4) as a support for nickel boride species, creating composite materials that retain both catalytic activity and magnetic responsiveness.
The magnetic nanocomposites are prepared through various synthetic approaches, including co-precipitation, hydrothermal methods, and surface functionalization techniques [9]. The most effective formulations involve the anchoring of nickel boride nanoparticles onto magnetic functionalized supports, such as multi-walled carbon nanotubes or polymer matrices. These supports provide high surface areas and facilitate the dispersion of nickel boride active sites.
The magnetic recovery process operates through the application of external magnetic fields, allowing for rapid and efficient catalyst separation from reaction mixtures [12]. The magnetic moment of the composite catalysts is typically sufficient to enable complete recovery within minutes using standard magnetic separation techniques. This rapid separation capability significantly reduces catalyst losses and enables catalyst recycling.
The catalytic performance of magnetically recoverable nickel boride systems often matches or exceeds that of conventional supported catalysts [9]. The magnetic support can provide additional benefits, including enhanced stability through electronic interactions between magnetic oxides and nickel boride species [12]. Some formulations demonstrate improved catalytic activity due to synergistic effects between the magnetic support and nickel boride active sites.
The one-pot synthesis of 1,4-benzodiazepines represents a showcase application for nickel boride catalysis in pharmaceutical-relevant heterocycle synthesis [9] [13]. Nickel boride catalysts enable the efficient three-component reaction of ortho-phenylenediamine, dimedone, and various aldehydes to produce substituted 1,4-benzodiazepines in excellent yields (90-98%) [9].
The reaction mechanism involves the initial condensation of ortho-phenylenediamine with aldehydes to form imine intermediates, followed by Michael addition with dimedone and subsequent cyclization [9]. Nickel boride facilitates each step of this cascade reaction through Lewis acid activation of electrophilic components and stabilization of reaction intermediates. The catalyst promotes the formation of the diazepine ring through coordinated activation of multiple reaction centers.
The reaction conditions are notably mild, typically requiring temperatures of only 60°C in environmentally benign solvents such as polyethylene glycol 400 [9]. The use of green solvents aligns with sustainable chemistry principles while maintaining high reaction efficiency. Reaction times are generally short (2-6 hours), making the process suitable for rapid library synthesis.
The substrate scope of the nickel boride-catalyzed benzodiazepine synthesis is broad, accommodating aldehydes with various electronic and steric properties [9]. Both electron-rich and electron-poor aromatic aldehydes participate effectively in the reaction, as do heteroaromatic aldehydes containing furan, thiophene, and pyridine rings. This versatility enables the synthesis of diverse benzodiazepine libraries with varied pharmacological properties.